5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Lipophilicity Drug Design ADME

SAR studies on pyrazolo[3,4-b]pyridine kinase inhibitors require systematic halogen variation at the 5-position; generic substitution confounds binding data. This 5-bromo derivative (CAS 1086064-44-9) provides the precise lipophilicity (LogP 1.75) and halogen bonding capacity essential for TRK inhibitor lead optimization. • Enables head-to-head SAR comparison with 5-Cl and 5-F analogs. • Suzuki-Miyaura-ready bromine handle for rapid library diversification. • Room-temp storage; ambient shipping; mg to gram scale available.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 1086064-44-9
Cat. No. B1523980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
CAS1086064-44-9
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)NN2)Br
InChIInChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11)
InChIKeyQTBJQRPVGPXKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Kinase-Focused Scaffold


5-Bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS 1086064-44-9) is a brominated heterocyclic compound within the pyrazolo[3,4-b]pyridine class, a privileged scaffold extensively explored in kinase inhibitor development [1]. This specific derivative is characterized by a 5-bromo substitution on the pyridine ring of the pyrazolo[3,4-b]pyridin-3-one core. The compound's potential as a tropomyosin receptor kinase (TRK) inhibitor has been investigated, highlighting its relevance in oncological research . Its molecular formula is C₆H₄BrN₃O, with a molecular weight of 214.02 g/mol [2].

Kinase-focused pyrazolo[3,4-b]pyridine privileged scaffold
Reported TRK inhibitor research context
5-Bromo handle enables derivatization and SAR exploration

5-Bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Halogen Substitution Specificity


Within the pyrazolo[3,4-b]pyridin-3-one series, the nature of the 5-position halogen substituent critically dictates both physicochemical properties and biological activity. The 5-bromo derivative (CAS 1086064-44-9) possesses a unique combination of lipophilicity, steric bulk, and electronic character compared to its 5-chloro (CAS 1352396-73-6) and 5-fluoro (CAS 1352394-05-8) analogs . These differences, particularly in LogP and hydrogen bonding capacity, can significantly impact target binding affinity, selectivity, and downstream pharmacokinetic parameters [1]. Therefore, generic substitution based solely on the core scaffold is not scientifically valid; the specific 5-bromo substituent is a key determinant of the compound's suitability for a given research application.

Risk Substituting 5-chloro or 5-fluoro analogs may alter lipophilicity and halogen-bonding capacity, potentially shifting target engagement profiles.
Risk Unsubstituted core or smaller-halogen variants lack the steric and electronic profile of the 5-bromo derivative, limiting direct interchangeability.

5-Bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Key Differentiating Properties


Enhanced Lipophilicity vs. Other Halogen Analogs

The 5-bromo substitution confers a higher calculated LogP value compared to its 5-chloro and 5-fluoro counterparts, indicating increased lipophilicity [1]. This property is critical for membrane permeability and potential target engagement in cellular assays.

Lipophilicity (LogP)
Cross-study comparable
~0.25–>0.55 higher LogP vs. Cl/F analogs
May support intracellular target engagement studies.
In silico prediction; experimental LogP may vary.
Lipophilicity Drug Design ADME

Kinase Inhibition via Halogen Bonding

The 5-bromo substituent on the pyrazolo[3,4-b]pyridine scaffold can engage in halogen bonding interactions with backbone carbonyl groups in kinase active sites, a feature that may be less pronounced with smaller halogens like fluorine or chlorine [1]. This interaction is a key design element for enhancing potency and selectivity in TRK inhibitors [2].

Halogen Bonding Potential
Class-level inference
May enhance TRK binding affinity
Supports rational basis for SAR studies.
SAR data inferred from class; specific IC50 unavailable.
Kinase Inhibition Halogen Bonding TRK

Steric Bulk for Selectivity Profiling

The bromine atom at the 5-position provides greater steric bulk compared to hydrogen or smaller halogens. This can be strategically used to occupy a specific hydrophobic pocket within a kinase active site, potentially improving selectivity over kinases that lack this pocket [1].

Selectivity Profiling
Class-level inference
Bromine steric bulk may improve kinase selectivity
Supports selectivity profiling studies.
Inferred from docking simulations; requires experimental validation.
Selectivity Kinase Profiling Off-Target Activity

Cross-Coupling Derivatization Handle

The presence of a bromine atom at the 5-position provides a robust synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This is a significant advantage over the corresponding chloro or unsubstituted analogs, which may be less reactive or require harsher conditions.

Synthetic Utility
Supporting evidence
Effective Pd-catalyzed coupling partner vs. Cl/F
Enables library synthesis via cross-coupling.
Bromine is a standard leaving group for Suzuki-Miyaura and related reactions.
Synthetic Utility Cross-Coupling Chemical Biology

5-Bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Research Applications


Lead Optimization for TRK Inhibitors

Given its presence in the pyrazolo[3,4-b]pyridine scaffold, a known kinase inhibitor core [1], and its potential for halogen bonding [2], 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is ideally suited as a starting point or a key intermediate in the synthesis of novel TRK inhibitors. Its enhanced lipophilicity (LogP 1.75) [3] compared to smaller halogen analogs may contribute to improved cell permeability, a critical factor in early-stage lead optimization.

SAR Studies of Halogen Effects

This compound is a valuable tool for exploring the impact of halogen size and electronics on kinase binding and selectivity. By comparing its activity and binding mode with 5-chloro and 5-fluoro analogs [1], researchers can generate critical SAR data. The distinct LogP value (1.75) [2] and potential for halogen bonding [3] offer clear, measurable parameters for analysis in computational and biophysical studies.

Chemical Library Synthesis via Cross-Coupling

The 5-bromo substituent is a strategic functional group for further diversification. This compound is an excellent building block for generating libraries of pyrazolo[3,4-b]pyridine derivatives using robust and versatile cross-coupling methodologies (e.g., Suzuki-Miyaura) [1]. This application leverages a key differentiation point: its superior reactivity as a coupling partner compared to chloro or unsubstituted analogs.

In Silico Drug Design and Molecular Modeling

The compound's well-defined physicochemical properties (LogP 1.75) [1] and the known structural features of the pyrazolo[3,4-b]pyridine core [2] make it an excellent candidate for computational chemistry studies. Researchers can use this compound as a template for docking simulations and molecular dynamics to predict binding modes, assess the impact of the bromine atom, and rationally design next-generation inhibitors with improved potency and selectivity [3].

Application
Selection Property
Validation Focus
Lead optimization for TRK inhibitors
Halogen-bonding scaffold with enhanced lipophilicity
Cell permeability and target engagement assays
SAR studies of halogen effects
5-Br vs. Cl/F analog comparative scaffold
Binding affinity and selectivity panel data
Chemical library synthesis via cross-coupling
Bromine as a versatile synthetic handle
Diversification efficiency and product purity
In silico drug design and molecular modeling
Defined physicochemical and structural parameters
Docking and MD simulation predictions

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